![molecular formula C11H14ClN3O B2527069 [1-(2-苯乙基)-1H-1,2,3-三唑-4-基]甲醇盐酸盐 CAS No. 1864073-20-0](/img/structure/B2527069.png)
[1-(2-苯乙基)-1H-1,2,3-三唑-4-基]甲醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology:
Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making this compound a potential candidate for studying enzyme mechanisms and developing inhibitors.
Protein Labeling: It can be used in bioorthogonal chemistry for labeling proteins and other biomolecules in living cells.
Medicine:
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacteria, fungi, or viruses.
Drug Development: It can serve as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as fungicides or herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in drug manufacturing.
作用机制
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common feature in many biologically active compounds. For example, 1,2,4-triazole derivatives have shown inhibition potential against carbonic anhydrase-II enzyme . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets the carbonic anhydrase-II enzyme like some other 1,2,4-triazole derivatives, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific research on this compound, it’s challenging to identify the exact biochemical pathways it affects. If it acts like other 1,2,4-triazole derivatives, it could potentially affect pathways involving the carbonic anhydrase-ii enzyme .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts like other 1,2,4-triazole derivatives, it could potentially inhibit the activity of the carbonic anhydrase-II enzyme, affecting various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the triazole intermediate.
Reduction to Methanol Derivative: The final step involves the reduction of the triazole derivative to form the methanol compound. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of Hydrochloride Salt: The hydrochloride salt is formed by treating the methanol derivative with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The triazole ring can undergo reduction under specific conditions, although this is less common due to the stability of the triazole ring.
Substitution: The phenylethyl group can participate in various substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4 for reducing the methanol group.
Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3).
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenylethyl derivatives.
相似化合物的比较
1,2,3-Triazole: The parent compound, which lacks the phenylethyl and methanol groups.
Phenylethylamine: A simple phenylethyl derivative without the triazole ring.
Benzyl Alcohol: A simple alcohol derivative without the triazole ring or phenylethyl group.
Uniqueness:
Structural Complexity: The combination of the triazole ring, phenylethyl group, and methanol moiety makes this compound structurally unique.
Biological Activity: The presence of the triazole ring imparts specific biological activities, such as enzyme inhibition, which may not be present in simpler compounds.
This detailed overview provides a comprehensive understanding of [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-(2-phenylethyl)triazol-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10;/h1-5,8,15H,6-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRYYNKDYACAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
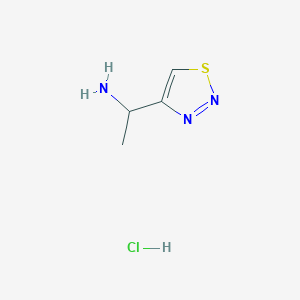
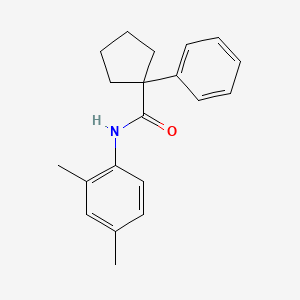
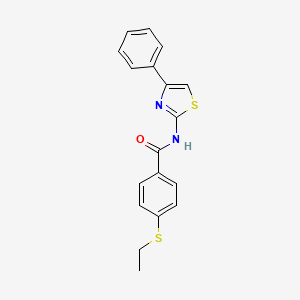
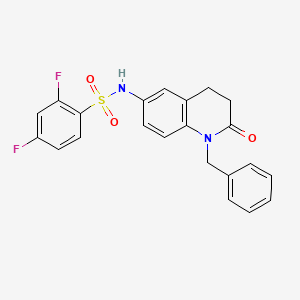
![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)
![3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2526995.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]acetamide](/img/structure/B2526997.png)
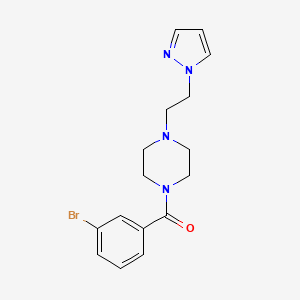
![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
![5-bromo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)
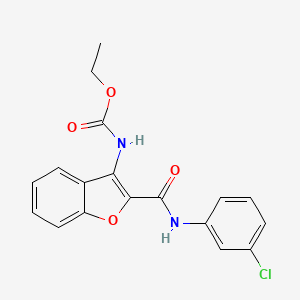
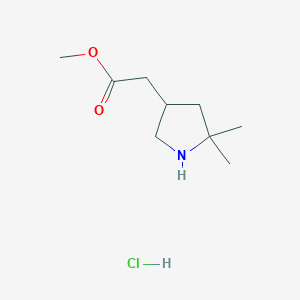
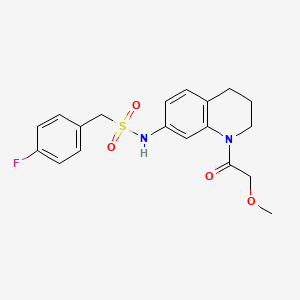
![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)
